molecular formula C10H15NO B1587534 3-(4-Methoxyphenyl)propan-1-amine CAS No. 36397-23-6

3-(4-Methoxyphenyl)propan-1-amine

Cat. No. B1587534
CAS RN: 36397-23-6
M. Wt: 165.23 g/mol
InChI Key: NUZDQSUVPDNSSJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propan-1-amine is an organic compound that is part of organic synthesis and is used in the synthesis of a wide variety of drugs . It has a molecular weight of 165.24 and its IUPAC name is 3-(4-methoxyphenyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This indicates the molecular structure of the compound. For a more detailed analysis, specialized software or databases that can interpret this code may be needed.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 165.24 .

Scientific Research Applications

Synthesis and Intermediate Applications

3-(4-Methoxyphenyl)propan-1-amine and its derivatives play a significant role as intermediates in chemical synthesis. For instance, an optical active intermediate for (R,R)-formoterol was synthesized from d-alanine, involving steps like protecting the amino group, cyclization, and coupling with Grignard reagent, showcasing the compound's utility in complex synthesis processes (Wei Fan et al., 2008).

Pharmaceutical and Cosmetic Applications

This compound has also found applications in pharmaceutical and cosmetic formulations. In a study, a derivative of this compound was synthesized and shown to inhibit melanin biosynthesis, suggesting its potential as a skin whitening agent due to its UV-blocking effects and superoxide dismutase (SOD)-like activity (S. Choi et al., 2002).

Kinetic Studies in Organic Chemistry

The compound has been used in studies exploring the kinetics and mechanisms of reactions involving secondary alicyclic amines. Such research contributes to a deeper understanding of reaction dynamics in organic chemistry, which is fundamental for developing new chemical processes and materials (E. Castro et al., 2001).

Material Science and Engineering

In material science, derivatives of this compound have been involved in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications have led to enhanced thermal stability and significant antibacterial and antifungal properties, making them useful in medical applications (H. M. Aly et al., 2015).

Organic Electronics and High-Spin Molecules

In the field of organic electronics, this compound has contributed to the development of high-spin organic molecules. For example, poly[1,2,(4)-phenylenevinyleneanisylaminium] synthesized using derivatives of this compound has shown potential for high-spin alignment, which is crucial in the development of organic semiconductors and magnetic materials (E. Fukuzaki et al., 2006).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxypropiophenone, indicates that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Similar precautions should be taken when handling 3-(4-Methoxyphenyl)propan-1-amine.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methoxyphenyl)propan-1-amine are the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to various physiological effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway . By increasing the release of serotonin, this compound can affect various downstream effects, such as mood regulation and appetite control.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels. By increasing the release of serotonin, this compound can lead to changes in neuronal signaling and ultimately influence various physiological processes, such as mood and appetite .

properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZDQSUVPDNSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388693
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36397-23-6
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Amine 13 was prepared as described in procedure A from azide 12 (5.2 g, 0.027 mol) and LAH (26 ml of 1 M solution in THF).
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (0.01 mol) and tetrahydrofuran (500 ml) were placed in a 1 liter flask fitted with a soxhlet extractor, with 3-(4-methoxyphenyl)propanamide (0.056 mol) in the extraction thimble. The reaction was refluxed 3 hours, was cooled and water (3.5 ml) was carefully added. After the mixture was sequentially extracted with 10% aqueous sodium hydroxide (3.5 ml) and water (10.5 ml), the mixture was filtered and concentrated. The crude product was distilled (Kugelrohr) to yield 4.4 g (48%) of a colorless oil which was stored under N2.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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